molecular formula C4H7N3O3S B1378016 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide CAS No. 1384431-08-6

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

Cat. No.: B1378016
CAS No.: 1384431-08-6
M. Wt: 177.18 g/mol
InChI Key: GQEVFINHSITALA-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide (IUPAC name: this compound; molecular formula: C₄H₇N₃O₃S) is a heterocyclic sulfonamide derivative featuring an isoxazole core substituted with a methyl group at position 3, an amino group at position 5, and a sulfonamide moiety at position 2. Its structure combines the bioisosteric properties of sulfonamides with the metabolic stability of the isoxazole ring, making it a compound of interest in medicinal chemistry and drug development .

Key features include:

  • Water solubility: Derivatives of this compound, such as its oxadiazole-linked analog, exhibit enhanced solubility due to charge delocalization .
  • Structural stability: X-ray crystallography confirms planar and twisted conformations in related derivatives, which influence binding interactions .

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)10-7-2/h5H2,1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEVFINHSITALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Acetylacetonitrile and Hydrazone Intermediates

A robust and well-documented synthetic route to 5-amino-3-methyl-1,2-oxazole-4-sulfonamide involves three main steps:

  • Step 1: Formation of Acetylacetonitrile Intermediate

    Acetylacetonitrile is synthesized by reacting acetonitrile with ethyl acetate in the presence of a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). The metal base is used in 1.1 to 1.4 equivalents relative to acetonitrile to generate the nucleophilic species that attacks ethyl acetate, yielding acetylacetonitrile.

  • Step 2: Hydrazone Formation

    The acetylacetonitrile intermediate is then reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux conditions for about 2 hours. This reaction forms a hydrazone intermediate, which precipitates as a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88%).

  • Step 3: Ring Closure to Form the Isoxazole Core

    Hydroxylamine hydrochloride is dissociated in the presence of potassium carbonate (2.2 to 4 equivalents) in aqueous media. The hydrazone intermediate is added to this mixture, and the reaction is heated to approximately 80 °C for 2 hours to induce ring closure, forming the 3-amino-5-methyl isoxazole core. After acidification and pH adjustment steps, the product is isolated by filtration and drying, yielding the target compound with high purity (~98.7%) and good yield (~78%).

This three-step method is notable for its reproducibility, scalability, and relatively mild reaction conditions, making it suitable for both laboratory and industrial synthesis.

Alternative Cyclization and Sulfonylation Approach

Another synthetic approach involves the cyclization of precursors bearing amino and sulfonamide groups under catalyzed conditions to form the oxazole ring:

  • Starting from 5-methyl-1,2-oxazole-3-amine, the compound undergoes sulfonylation by reaction with sulfonyl chlorides or sulfonic acid derivatives under basic conditions (e.g., pyridine or triethylamine) in polar solvents like dimethylformamide (DMF) or acetonitrile.

  • Reaction temperatures are controlled between 60–80 °C to favor sulfonamide bond formation while minimizing side reactions such as over-sulfonation.

  • The use of inert atmospheres and stoichiometric control helps improve product purity and yield.

This method is advantageous for direct sulfonamide installation onto the oxazole ring and is adaptable for synthesizing various substituted derivatives.

Additional Synthetic Strategies and Variations

  • The preparation of diarylisoxazole sulfonamide analogs involves reacting deoxybenzoin derivatives with hydroxylamine in the presence of bases such as carboxylates, hydroxides, or amines (e.g., triethylamine). This method highlights the versatility of hydroxylamine-mediated cyclization for constructing substituted isoxazoles.

  • The use of N-(dimethoxymethyl)-N,N-dimethylamine and aromatic or heteroaromatic aldehydes has been reported to generate a series of 5-substituted 3-methylisoxazole-4-sulfonamides, expanding the chemical diversity accessible through these synthetic routes.

Step Reaction Components Conditions Yield (%) Notes
1 Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA Room temp to mild heating Not specified Stoichiometric control critical
2 Acetylacetonitrile + p-toluenesulfonyl hydrazide + MeOH/EtOH (reflux) 2 hours reflux ~88 White crystalline hydrazone intermediate
3 Hydrazone + Hydroxylamine hydrochloride + K2CO3 + solvent (e.g., 2-methyltetrahydrofuran) 80 °C, 2 hours ~78 pH adjustments critical for isolation

This table summarizes the key reaction steps and conditions from the patent literature.

  • Industrial synthesis typically scales the above methods with optimization of solvent volumes, reagent equivalents, and purification steps (crystallization, drying) to maximize yield and purity.

  • Reaction monitoring by HPLC and crystallographic validation (e.g., X-ray diffraction) ensure structural integrity and batch consistency.

  • Control of reaction atmosphere (inert gas) and temperature is critical to prevent side reactions and degradation.

  • The structural integrity of this compound is commonly confirmed by X-ray crystallography, employing programs such as SHELXL for data refinement and ORTEP-3 for visualization of thermal ellipsoids, which assess positional disorder and confirm bond lengths consistent with sulfonamide geometry.

  • HPLC is used to determine purity at various stages, with reported purities exceeding 98% for the final product.

The preparation of this compound is well-established through multi-step synthetic approaches involving:

  • Generation of acetylacetonitrile intermediates via metal base-mediated condensation,

  • Formation of hydrazone intermediates through reaction with p-toluenesulfonyl hydrazide,

  • Ring closure under alkaline conditions with hydroxylamine hydrochloride to form the isoxazole core,

  • Sulfonylation of oxazole amines under controlled basic conditions.

These methods provide high yields and purity, are amenable to scale-up, and are supported by detailed analytical validation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide has been investigated for its potential as a pharmaceutical agent due to its biological activity:

  • Antimicrobial Properties : The compound exhibits significant antibacterial activity against various pathogens by disrupting folic acid metabolism. It acts as a competitive inhibitor of dihydropteroate synthase, crucial for bacterial folic acid synthesis .
  • Anticancer Activity : Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Activity Mechanism Target Pathogens/Conditions
AntibacterialInhibition of folic acid synthesisStaphylococcus aureus, E. coli
AnticancerInduction of apoptosisVarious cancer cell lines
AntiviralInhibition of viral replicationHuman cytomegalovirus (HCMV)

Biological Applications

The compound has also been explored for its effects on biological systems:

  • Enzyme Inhibition : It is researched for its potential as an enzyme inhibitor in biochemical pathways, influencing cellular metabolism and signaling .
  • Immunomodulatory Effects : Studies suggest that derivatives can modulate immune responses, which may lead to new treatments for chronic inflammatory diseases.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing complex molecules and materials:

  • Catalyst Development : The compound is utilized in developing new catalysts due to its ability to facilitate various chemical reactions.
  • Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties revealed that derivatives of the compound effectively inhibited the growth of several cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of these compounds.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Class

The sulfonamide group is a common pharmacophore in antimicrobial and anti-inflammatory agents. Below is a comparison with key analogs:

Compound Name Structure Highlights Molecular Weight Key Features/Applications Reference
5-Amino-3-methyl-1,2-oxazole-4-sulfonamide Isoxazole core with sulfonamide at C4 177.18 g/mol Immunomodulation, high solubility
Sulfamethoxazole Related Compound C 5-Methylisoxazol-3-amine 98.10 g/mol Antimicrobial intermediate
4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide Benzenesulfonamide linked to isoxazole 253.28 g/mol Antibacterial agent, structural analog
Sulfasomizole Isothiazole core with sulfonamide 253.28 g/mol Historical antimicrobial use

Key Observations :

  • Positional isomerism : The placement of the sulfonamide group (e.g., at C4 in the target compound vs. benzenesulfonamide in Related Compound C) significantly affects solubility and target selectivity .
  • Heterocycle substitution : Replacement of isoxazole with isothiazole (as in Sulfasomizole) reduces metabolic stability due to sulfur’s higher reactivity compared to oxygen .

Pharmacological Comparison with Immunomodulatory Isoxazoles

The target compound shares functional similarities with other isoxazole derivatives:

Compound Name Biological Activity Mechanism/Pathway Reference
This compound Modulates IL-10, TLR4, and CX3CL1 expression Immunosuppressive potential
Leflunomide Suppresses IL-1β, IL-6; upregulates IL-2 DHODH inhibition (anti-arthritis)
5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide Enhances anti-SRBC antibody production Adjuvant for vaccine efficacy

Key Findings :

  • Gene regulation divergence: The target compound upregulates IL-17F and downregulates IL-10, whereas Leflunomide exhibits opposite effects on IL-2 and IL-27 .
  • QSAR insights : Substituents on the phenyl ring (e.g., carbohydrazide vs. sulfonamide) dictate activity in T-cell proliferation and cytokine modulation .

Physicochemical Properties vs. Thiadiazole Analogs

Thiadiazoles are bioisosteres of isoxazoles but differ in electronic properties:

Compound Name Heterocycle LogP (Calculated) Solubility Key Applications Reference
This compound Isoxazole -0.45 High (aqueous) Drug discovery
5-Amino-3-methyl-1,2,4-thiadiazole Thiadiazole 0.82 Moderate Antimicrobial research
2-Amino-5-methyl-1,3,4-thiadiazole Thiadiazole 0.91 Low Chemical synthesis

Key Differences :

  • Electron delocalization : The isoxazole’s oxygen atom enhances polarity and solubility compared to sulfur-containing thiadiazoles .
  • Thermal stability: Thiadiazoles exhibit higher melting points (e.g., 224–225°C for 2-Amino-5-methyl-1,3,4-thiadiazole) due to stronger intermolecular interactions .

Immunomodulatory Activity

  • The compound suppresses TNF-α production in PBMCs and modulates B-cell levels in mice, suggesting utility in autoimmune diseases .
  • In contrast to Leflunomide, it uniquely upregulates fractalkine (CX3CL1), a chemokine involved in neuroinflammation .

Antimicrobial Potential

Computational Insights

  • DFT studies (B3LYP/6-311G++(d,p)) confirm planar geometry and vibrational frequencies consistent with experimental IR and NMR data .

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Overview of the Compound

This compound features an oxazole ring, an amino group, a methyl group, and a sulfonamide moiety. This unique structure contributes to its versatility in various chemical reactions and biological interactions. The compound is primarily recognized for its potential as an enzyme inhibitor and its antimicrobial properties.

Inhibition of Enzymes

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis. By acting as a competitive inhibitor, this compound disrupts the production of folate, which is essential for nucleotide synthesis and cell division.

Interaction with Biomolecules

At the molecular level, this compound can bind to various biomolecules, leading to conformational changes that affect their activity. This includes interactions with enzymes and transcription factors that modulate gene expression and metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for clinical applications in treating bacterial infections .

Anticancer Potential

In vitro studies have revealed that derivatives of this compound possess anticancer activity. For instance, novel derivatives have been tested against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

A study conducted on oxazolo[5,4-d]pyrimidine derivatives indicated that compounds containing the 5-amino-3-methyl moiety showed enhanced cytotoxic effects against cancer cells compared to standard treatments like cisplatin. The selectivity index (SI) for these compounds was significantly higher, indicating reduced toxicity to normal cells while effectively targeting cancerous cells .

Antibacterial Evaluation

Another research effort focused on synthesizing new sulfonamides, including derivatives of this compound. These compounds were evaluated for their antibacterial activity against common pathogens. Results demonstrated strong antibacterial effects with low cytotoxicity towards human fibroblasts, highlighting their potential as safe therapeutic agents .

Property Description
Solubility Soluble in polar solvents; limited solubility in non-polar solvents
Stability Stable under physiological conditions; degradation observed over prolonged exposure
Transport Mediated by specific transporters; widespread distribution in body tissues
Metabolism Primarily metabolized in the liver; excreted via urine

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide, and what reaction conditions critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of sulfonamide precursors with methyl-substituted oxazole intermediates. Key conditions include temperature control (80–100°C), solvent selection (e.g., DMF or ethanol), and catalytic agents like triethylamine to enhance nucleophilic substitution efficiency. Orthogonal design methodologies, such as Taguchi or fractional factorial designs, can systematically optimize parameters like reaction time and stoichiometry to maximize yield . Purity is improved via recrystallization in polar solvents (e.g., methanol/water mixtures) and validated using HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonamide and oxazole ring structures.
  • FT-IR : Identify characteristic bands (e.g., S=O stretching at ~1150 cm⁻¹, N-H bending at ~1600 cm⁻¹).
  • Chromatography :
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization for mass confirmation.
  • Cross-validate results with computational tools (e.g., Gaussian for IR simulations) to resolve ambiguities .

Q. How can researchers assess the pharmacological potential of this compound in anti-proliferative studies?

  • Methodological Answer : Employ in vitro assays such as MTT or SRB on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Use dose-response curves and ANOVA to compare efficacy against controls. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases, guiding mechanistic studies . Validate findings with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalability and reproducibility?

  • Methodological Answer : Implement a 2³ full factorial design to evaluate factors: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to model optimal conditions. For scalability, apply kinetic studies to ensure reaction consistency at larger volumes .

Q. What computational strategies are recommended for modeling the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock or Schrödinger Suite with flexible ligand docking to account for oxazole ring conformational changes. Validate poses using MD simulations (e.g., GROMACS) over 100 ns to assess stability.
  • QSAR : Develop regression models (e.g., PLS or random forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How should researchers address contradictions in bioactivity data across different experimental models for this compound?

  • Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay protocols). Use Bland-Altman plots to assess inter-study bias. Validate hypotheses via orthogonal assays (e.g., flow cytometry vs. ATP luminescence). Apply machine learning (e.g., PCA) to cluster data outliers and refine experimental protocols .

Q. What strategies are effective for designing hybrid molecules incorporating this compound to enhance therapeutic profiles?

  • Methodological Answer : Link the sulfonamide moiety to pharmacophores like quinoxaline or triazole via CuAAC "click chemistry." Screen hybrids using high-throughput SPR binding assays. Optimize ADMET properties via in silico tools (e.g., SwissADME) to balance solubility and permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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